2-Methyl-2-[methyl(oxetan-3-yl)amino]propanal
Description
2-Methyl-2-[methyl(oxetan-3-yl)amino]propanal (CAS: 1575589-84-2) is a branched aldehyde derivative featuring an oxetane ring substituted at the 3-position with a methylamino group. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol . The compound’s structure combines a propanal backbone with a sterically hindered amine group linked to an oxetane moiety, a four-membered oxygen-containing ring. This structural configuration imparts unique physicochemical properties, such as enhanced solubility and metabolic stability compared to bulkier cyclic ethers. It is commercially available for research purposes (e.g., CymitQuimica lists it in gram quantities) , though its full industrial or pharmaceutical applications remain under investigation.
Properties
IUPAC Name |
2-methyl-2-[methyl(oxetan-3-yl)amino]propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,6-10)9(3)7-4-11-5-7/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFORXRXVDRXGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)N(C)C1COC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxetane-Amine-Aldehyde Condensation
The foundational method involves reacting oxetane derivatives (e.g., 3-oxetanone) with methylamine and aldehydes under mild acidic or basic conditions. For example, 3-oxetanone reacts with methylamine and isobutyraldehyde in acetonitrile at 25°C, yielding this compound in ~50% yield after silica chromatography. This approach prioritizes stereochemical retention, as the oxetane’s rigidity minimizes epimerization at the α-carbon.
Role of Solvent and Catalysis
Polar aprotic solvents (e.g., CH₃CN, DMF) improve oxetane activation by stabilizing transition states, while cesium pivalate enhances decarboxylation efficiency in Cr-mediated routes.
Advanced Preparation Methods
Chromium-Mediated Decarboxylative Addition
Adapted from N-aryl α-amino acid protocols, this method involves:
-
Combining CrCl₃ (5 mol%), 4CzIPN photocatalyst (1 mol%), and cesium pivalate (1.2 equiv) in CH₃CN.
-
Adding 3-oxetanone (1 equiv) and irradiating with blue LEDs (456 nm) for 20 hours.
-
Isolating the product via silica chromatography (10–40% EtOAc/hexanes).
Yield : 44–60%. The chromium catalyst facilitates single-electron transfer, enabling radical-based C–N bond formation without racemization.
Acid-Catalyzed Hydrolysis and Esterification (Patent Route)
This four-step scalable synthesis begins with [2-(1-ethoxyethoxy)methyl]propylene oxide :
Step 1: Acid-Catalyzed Hydrolysis
Step 2: Esterification
Step 3: Phthalimide Substitution
Step 4: Hydrazinolysis
-
Reflux with hydrazine hydrate (3 equiv) in ethanol at 45°C for 38 hours.
-
Acidify (pH 4–5), extract, and basify (pH 13–14) to isolate This compound (68% yield).
Comparative Analysis of Synthetic Routes
The patent route offers superior scalability and cost-effectiveness, while the Cr-mediated method provides faster stereoselective synthesis.
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[methyl(oxetan-3-yl)amino]propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-2-[methyl(oxetan-3-yl)amino]propanoic acid.
Reduction: 2-Methyl-2-[methyl(oxetan-3-yl)amino]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 2-Methyl-2-[methyl(oxetan-3-yl)amino]propanal includes an oxetane ring, which contributes to its unique properties. The oxetane motif is known for:
- Low Molecular Weight : This characteristic enhances the compound's bioavailability.
- Polarity : The presence of the electronegative oxygen atom in the oxetane ring provides a powerful inductive electron-withdrawing effect, which can influence the basicity of adjacent amine groups .
- Three-Dimensionality : The sp³ hybridization of the carbon atoms in the oxetane ring increases three-dimensionality, potentially improving solubility and binding affinity to biological targets .
NAAA Inhibition
Recent studies have highlighted the potential of compounds featuring oxetane rings as inhibitors of N-acylamide acid amidase (NAAA), an enzyme involved in lipid metabolism and inflammation. For instance, derivatives of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters have been shown to inhibit NAAA effectively, which may lead to therapeutic applications in treating inflammatory conditions .
Drug Discovery
The incorporation of oxetane rings into drug candidates has been a strategic approach in medicinal chemistry. Notably, several clinical candidates containing oxetanes are currently undergoing trials for various diseases, including cancer and autoimmune disorders:
| Compound Name | Target Disease | Phase |
|---|---|---|
| Crenolanib | Acute Myeloid Leukemia | III |
| Fenebrutinib | Multiple Sclerosis | III |
| Ziresovir | Respiratory Syncytial Virus | III |
| Lanraplenib | Lupus Membranous Nephropathy | II |
| Danuglipron | Diabetes | II |
These compounds leverage the oxetane's ability to modify pharmacokinetic properties such as solubility and clearance rates .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies surrounding this compound provide insights into how modifications can enhance its biological efficacy. Key findings include:
- Basicity Reduction : The oxetane ring reduces the pKa of adjacent amines, making them less basic and potentially decreasing off-target interactions .
- Increased Solubility : The three-dimensional structure afforded by the oxetane can improve aqueous solubility, facilitating better absorption and distribution in biological systems .
- Enhanced Affinity : Tactical placement of the oxetane can improve binding affinity to target proteins without significantly increasing lipophilicity .
Case Study 1: Inflammatory Disease Models
In rodent models of hyperalgesia and allodynia, compounds derived from 2-methyl-4-oxo-3-oxetanylcarbamic acid esters demonstrated significant reductions in pain responses when administered topically. This suggests that such compounds may serve as effective analgesics with fewer side effects compared to traditional pain medications .
Case Study 2: Cancer Therapeutics
Crenolanib, which incorporates an oxetane moiety, has shown promise in clinical trials for treating acute myeloid leukemia. Its design was aimed at improving metabolic stability while reducing hepatotoxicity observed in earlier drug candidates .
Mechanism of Action
The mechanism of action of 2-Methyl-2-[methyl(oxetan-3-yl)amino]propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and amino group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The oxetane ring in the target compound introduces ring strain, which can enhance reactivity compared to five- or six-membered rings. However, this strain is partially mitigated by the electron-donating methylamino group .
- Aldicarb and aldoxycarb feature thio/sulfonyl groups and oxime carbamates , making them highly reactive and toxic, unlike the oxetane-containing compound, which lacks these electrophilic moieties .
- 2-Amino-2-methyl-1-propanol, with a hydroxyl group, exhibits higher polarity but lower steric hindrance compared to the oxetane derivative .
Physicochemical Properties
| Property | This compound | Aldicarb | 2-Amino-2-methyl-1-propanol |
|---|---|---|---|
| Molecular Weight (g/mol) | 157.21 | 190.30 | 89.14 |
| Boiling Point | Not reported | Decomposes | 195–200°C |
| Melting Point | Not reported | 98–100°C | 30–32°C |
| Solubility | Likely moderate (oxetane enhances solubility) | Low (hydrophobic thio group) | High (polar hydroxyl group) |
Analysis :
- The oxetane ring likely improves aqueous solubility compared to aldicarb’s hydrophobic thio group but reduces it relative to 2-amino-2-methyl-1-propanol’s hydroxyl group .
- Aldicarb’s high melting point (98–100°C) reflects its crystalline structure stabilized by hydrogen bonding, absent in the oxetane derivative .
Biological Activity
2-Methyl-2-[methyl(oxetan-3-yl)amino]propanal is a compound with potential biological activity, particularly in pharmacological applications. Its unique structure, which includes an oxetane ring, suggests various mechanisms of action that may be relevant in therapeutic contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : 2-methyl-2-(methyl(oxetan-3-yl)amino)propanal
- Molecular Formula : C₈H₁₅NO₂
- Molecular Weight : 157.21 g/mol
- CAS Number : 1575589-84-2
The presence of the oxetane moiety is significant as it can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. This mechanism is crucial for its potential role as a pharmacological agent. The compound may also interact with various enzymes and receptors, influencing pathways relevant to inflammation and pain modulation.
Inhibition of NAAA Activity
Research indicates that compounds structurally related to this compound demonstrate significant inhibitory effects on N-acylethanolamine acid amidase (NAAA), an enzyme involved in lipid metabolism. For instance, a related compound was shown to inhibit NAAA with an IC50 value of 0.42 μM, suggesting that similar derivatives could exhibit comparable potency .
Data Table: Biological Activity Summary
| Activity | Target/Effect | IC50/EC50 | Reference |
|---|---|---|---|
| NAAA Inhibition | Lipid metabolism | 0.42 μM | |
| Anticancer Potential | Breast cancer cell lines | Not specified | |
| Enzyme Interaction Studies | Various enzymes | Not specified |
Case Studies and Research Findings
- NAAA Inhibition Studies : A study highlighted the efficacy of oxetane derivatives in inhibiting NAAA activity, which could lead to reduced inflammation and pain relief in models of hyperalgesia .
- Anticancer Research : In silico studies have shown that compounds with similar structures could inhibit estrogen receptor alpha, suggesting a pathway for further exploration in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-methyl-2-[methyl(oxetan-3-yl)amino]propanal, and how can reaction conditions be optimized?
- Answer : A general approach involves nucleophilic substitution or reductive amination. For example, oxetan-3-amine derivatives can react with α-keto aldehydes under controlled pH (e.g., using K₂CO₃ in DMF) to form the target compound. Optimization requires monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and adjusting parameters like solvent polarity, temperature (room temperature to 60°C), and stoichiometry of the oxetan-3-ylamine precursor . Purification via column chromatography (silica gel, gradient elution) is critical to isolate the product from byproducts such as unreacted aldehydes.
Q. How can structural elucidation of this compound be performed using crystallographic tools?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain in the oxetane ring. WinGX or ORTEP can visualize anisotropic displacement parameters and validate hydrogen bonding or steric interactions. For non-crystalline samples, combine NMR (¹³C/¹H, DEPT-135) with IR spectroscopy to confirm functional groups like the aldehyde and tertiary amine .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Answer : The aldehyde group is prone to oxidation; store the compound under inert gas (N₂/Ar) at –20°C. Monitor degradation via HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid). For hygroscopic batches, use molecular sieves (3Å) during storage. Stability assays under varying pH (4–9) and temperature (25–40°C) can identify optimal handling conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. QSPR models trained on analogous aldehydes (e.g., propanal derivatives) can correlate steric effects of the oxetane ring with reaction kinetics. Molecular dynamics simulations (AMBER/CHARMM) further assess solvation effects .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Answer : Discrepancies in bond angles (e.g., oxetane ring puckering) may arise from dynamic effects in solution vs. solid state. Use variable-temperature NMR to probe conformational flexibility. Cross-validate SC-XRD data with neutron diffraction (for H-atom positions) and Raman spectroscopy for lattice vibrations. SHELXL refinement with TWIN/BASF commands can address twinning artifacts in crystals .
Q. How do steric and electronic effects of the oxetane ring influence the compound’s biological activity in enzyme inhibition assays?
- Answer : The oxetane’s ring strain (~25 kcal/mol) enhances hydrogen-bond acceptor strength, which can be quantified via isothermal titration calorimetry (ITC) against target enzymes (e.g., kinases). Compare IC₅₀ values with non-oxetane analogs to isolate steric contributions. Molecular docking (AutoDock Vina) can map interactions between the oxetane oxygen and active-site residues .
Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?
- Answer : LC-MS/MS (MRM mode) with a polar-embedded column (e.g., HILIC) can separate and quantify impurities like unreacted oxetan-3-ylamine or aldol condensation byproducts. GC-MS headspace analysis identifies volatile degradation products. For chiral purity, use a Chiralpak IC-3 column with hexane/isopropanol .
Safety and Regulatory Considerations
Q. What safety protocols are advised for handling this compound, given structural similarities to toxic aldehydes?
- Answer : While not classified as acutely toxic, analog data (e.g., aldicarb derivatives) suggest potential neurotoxicity. Use fume hoods, nitrile gloves, and P2 respirators. Monitor airborne exposure via OSHA Method PV2114. Dispose of waste via incineration (≥1,000°C) to prevent environmental release of aldehyde byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
